molecular formula C16H25NO2 B13499189 Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate

Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate

Cat. No.: B13499189
M. Wt: 263.37 g/mol
InChI Key: STEZJTZBIZTYEC-UHFFFAOYSA-N
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Description

Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a tert-butylphenyl group, which is known for its stability and resistance to oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate typically involves the esterification of 3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: The major product is 3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid.

    Reduction: The major product is 3-{[(4-tert-butylphenyl)methyl]amino}propanol.

    Substitution: The products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its ester functional group.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of 3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid and ethanol. This hydrolysis reaction is crucial for its biological activity, as the resulting acid can interact with specific receptors or enzymes in the body.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Another ester with a simpler structure, commonly used as a solvent.

    Methyl butyrate: An ester known for its fruity odor, used in flavoring agents.

    Ethyl propanoate: Similar in structure but lacks the tert-butylphenyl group.

Uniqueness

Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate is unique due to the presence of the tert-butylphenyl group, which imparts stability and resistance to oxidation. This makes it particularly useful in applications where long-term stability is required, such as in fragrances and pharmaceuticals.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

ethyl 3-[(4-tert-butylphenyl)methylamino]propanoate

InChI

InChI=1S/C16H25NO2/c1-5-19-15(18)10-11-17-12-13-6-8-14(9-7-13)16(2,3)4/h6-9,17H,5,10-12H2,1-4H3

InChI Key

STEZJTZBIZTYEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNCC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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